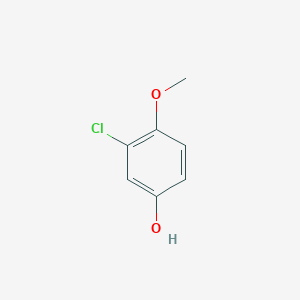

3-Chloro-4-methoxyphenol

描述

Significance of Halogenated Phenolic Compounds in Chemical and Biological Sciences

Halogenated phenolic compounds are a diverse group of natural and synthetic substances. The presence of halogens like chlorine, bromine, and fluorine in a phenolic structure can dramatically influence its reactivity, lipophilicity, and metabolic stability. asu.rumdpi.com This often leads to enhanced biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. asu.ru Some have even shown potential for applications in treating neurological and cardiovascular conditions. asu.ru Their structural similarity to endogenous molecules like thyroid hormones means they can interact with biological systems, making them a focus of toxicological and endocrinological research. acs.orgoup.com

In chemical synthesis, halogenated phenols serve as versatile intermediates. The halogen atoms can act as leaving groups in nucleophilic substitution reactions or direct the position of further electrophilic aromatic substitutions, allowing for the construction of complex molecular architectures. smolecule.com

Historical Context and Current Research Trajectories of 3-Chloro-4-methoxyphenol

Historically, research into specific halogenated phenols like this compound has often been linked to their appearance as intermediates or degradation products of larger, more complex molecules, such as pesticides. For instance, it has been identified as a product in the biotic and abiotic degradation pathways of the organophosphate insecticide profenofos (B124560). researchgate.netresearchgate.netsemanticscholar.org

Current research continues to explore its role in synthetic chemistry. It is utilized as a precursor in the creation of more elaborate compounds. globalresearchonline.net For example, it has been used in the synthesis of pyrazoline derivatives, which are themselves a class of compounds with a wide range of studied biological activities. globalresearchonline.netresearchgate.net The reactivity of the chloro and methoxy (B1213986) groups makes it a useful component in organic synthesis. apolloscientific.co.uk

Interdisciplinary Relevance and Research Gaps

The study of this compound has relevance across multiple scientific disciplines. In environmental science, its formation from the breakdown of agricultural chemicals highlights the importance of understanding the fate and transport of pollutants. researchgate.netsemanticscholar.org In synthetic organic chemistry, it remains a valuable building block. globalresearchonline.net

However, there are notable research gaps. While its role as a synthetic intermediate is established, comprehensive studies on the specific biological activities and toxicological profile of this compound itself are less common in publicly available literature. Further investigation is needed to fully characterize its potential interactions with biological systems and to explore any unique properties that may arise from its specific substitution pattern.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 18093-12-4 | nih.gov |

| Molecular Formula | C₇H₇ClO₂ | nih.gov |

| Molecular Weight | 158.58 g/mol | nih.gov |

| Canonical SMILES | COC1=C(C=C(C=C1)O)Cl | nih.gov |

| InChI | InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | nih.gov |

| InChIKey | DXUDPAQOAABPAE-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUDPAQOAABPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517614 | |

| Record name | 3-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18093-12-4 | |

| Record name | 3-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Methoxyphenol

Established Synthetic Pathways for 3-Chloro-4-methoxyphenol

The synthesis of this compound can be achieved through several established routes, primarily involving the precise introduction of substituents onto a phenolic or anisole (B1667542) backbone.

Regioselective Halogenation and Alkylation Approaches

One of the most direct methods for synthesizing this compound involves the regioselective chlorination of 4-methoxyphenol (B1676288). evitachem.com This electrophilic aromatic substitution places the chlorine atom at the position ortho to the hydroxyl group and meta to the methoxy (B1213986) group. The hydroxyl group is a more powerful activating group than the methoxy group, directing the incoming electrophile (chlorine) to one of its ortho positions.

Alternatively, the synthesis can commence from 3-chlorophenol (B135607). A notable method involves the use of (diacetoxyiodo)benzene (B116549) (PIDA) in methanol. rsc.org In this process, 3-chlorophenol is treated with PIDA in methanol, which leads to the formation of a quinone monoketal intermediate that subsequently yields this compound. rsc.org This approach highlights the selective introduction of a methoxy group onto a pre-halogenated phenol (B47542) ring. rsc.org

Table 1: Established Synthetic Pathways

| Starting Material | Key Reagents | Product | Description |

|---|---|---|---|

| 4-Methoxyphenol | Chlorinating Agent (e.g., SO₂Cl₂) | This compound | Direct electrophilic aromatic substitution (chlorination) ortho to the hydroxyl group. evitachem.com |

Derivatization from Related Aromatic Precursors

The synthesis of this compound can also be accomplished by starting with aromatic precursors that already contain some of the required functional groups in a different arrangement. One such pathway begins with 1-chloro-3-methoxybenzene. rsc.org Through a reaction sequence that introduces a hydroxyl group at the 4-position, the target molecule can be obtained. This process often requires careful control of reaction conditions to achieve the desired regioselectivity. rsc.org

Another related precursor is guaiacol (B22219) (2-methoxyphenol). While direct chlorination of guaiacol typically leads to other isomers, studies on its halogenation provide insight into the challenges of controlling regioselectivity on methoxyphenol rings. researchgate.netacs.org For instance, bromination of guaiacol often yields a mixture of products, demonstrating the difficulty in selectively functionalizing the C-3 position. researchgate.net These studies underscore the importance of choosing a precursor with a substitution pattern that favors the formation of the desired 3-chloro-4-methoxy isomer.

Development of Novel Synthetic Protocols

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of producing substituted phenols like this compound.

Catalytic Systems and Reaction Optimization

Modern synthetic strategies increasingly rely on catalytic systems to enhance reaction rates and control regioselectivity. For the chlorination of phenols, systems involving dialkyl sulfides in the presence of aluminum chloride have been shown to significantly influence the regioselectivity, favoring the para-isomer. cardiff.ac.uk The use of transition metal catalysts, such as copper salts, has also been documented for the preparation of alkoxyphenols from phenol halides, offering a potential route for optimization. google.com

Zeolites represent another class of catalysts that offer high para-regioselectivity in the halogenation of aromatic compounds. cardiff.ac.uk For example, the chlorination of toluene (B28343) using tert-butyl hypochlorite (B82951) over zeolite HX demonstrates the potential of shape-selective catalysts to direct the position of substitution. cardiff.ac.uk Although not specifically detailed for this compound, these catalytic principles are applicable for developing more selective synthetic routes.

Table 2: Catalytic Approaches for Phenol Functionalization

| Catalyst Type | Reaction Type | Potential Advantage |

|---|---|---|

| Dialkyl Sulfides / AlCl₃ | Chlorination of Phenols | Increased para-selectivity. cardiff.ac.uk |

| Copper Salts | Synthesis of Alkoxyphenols | Catalytic route from phenol halides. google.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing this compound, this involves using less hazardous reagents, employing safer solvents, and improving atom economy. chemijournal.comdokumen.pub

Synthesis of this compound Derivatives for Specific Research Applications

This compound serves as a valuable building block for synthesizing more complex molecules with potential applications in medicinal chemistry and agrochemicals. Its functional groups allow for a variety of chemical transformations.

For instance, the core structure is found in precursors for complex heterocyclic compounds. Research has shown the synthesis of pyrazoline derivatives starting from a substituted 2-hydroxy-5-methoxyacetophenone chalcone (B49325). globalresearchonline.net These pyrazoline derivatives, which incorporate the chloro-methoxyphenol moiety, are studied for their potential biological activities. globalresearchonline.net Similarly, other complex heterocyclic systems, such as pyrazol-azetidin-2-one and thiazolidin-4-one derivatives, have been synthesized from (3-hydroxy-4-methoxyphenyl) precursors for evaluation as antimicrobial agents. derpharmachemica.com These syntheses demonstrate how the this compound scaffold can be elaborated into diverse molecular architectures for specific research purposes. derpharmachemica.com The synthesis of the anthelmintic drug Rafoxanide also involves an intermediate, 3-chloro-4-(4′-chlorophenoxy)aniline, which is structurally related and highlights the utility of this substitution pattern in creating bioactive molecules. nih.gov

Table 3: Examples of Derivatives and Their Applications

| Derivative Class | Starting Scaffold | Synthetic Transformation | Research Application |

|---|---|---|---|

| Pyrazoline derivatives | 3-Chloro-2-hydroxy-5-methoxyacetophenone chalcone | Cyclization with hydrazine (B178648) hydrate (B1144303) | Synthesis of novel heterocyclic compounds for biological screening. globalresearchonline.net |

| Azetidin-2-one / Thiazolidin-4-one derivatives | (3-hydroxy-4-methoxyphenyl) Schiff bases | Cyclization with chloroacetyl chloride or thioglycolic acid | Development of potential antimicrobial agents. derpharmachemica.com |

Pyrazoline-Based Compounds

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are recognized for their broad range of chemical and biological activities. globalresearchonline.netacs.org The synthesis of pyrazoline derivatives from precursors related to this compound typically involves a multi-step process. A common and effective route is the initial Claisen-Schmidt condensation of a corresponding acetophenone (B1666503) derivative with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone). This intermediate then undergoes a cyclocondensation reaction with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine (B124118), to yield the final pyrazoline ring system. globalresearchonline.netaip.org

For instance, a chalcone derived from 3-Chloro-2-hydroxy-5-methoxyacetophenone can be refluxed with hydrazine hydrate in ethanol (B145695) to produce the corresponding pyrazoline. globalresearchonline.net This pyrazoline can be further functionalized, for example, through N-acylation using benzoyl chloride in the presence of a base like potassium carbonate. globalresearchonline.net The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). globalresearchonline.net

Another synthetic approach involves the cycloaddition reaction of a chalcone with phenylhydrazine in an acidic medium, refluxing for several hours to yield N-phenylpyrazoline derivatives. aip.orgugm.ac.id The structures of these synthesized compounds are rigorously confirmed using spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. globalresearchonline.netugm.ac.id

Table 1: Examples of Synthesized Pyrazoline Derivatives

| Compound Name | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-methoxyphenol | 3-Chloro-2-hydroxy-5-methoxyacetophenone chalcone, Hydrazine hydrate, Benzoyl chloride | Ethanol, Potassium carbonate | globalresearchonline.net |

| 2-[1-benzoyl-3-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-chloro-4-methoxyphenol | 3-Chloro-2-hydroxy-5-methoxyacetophenone chalcone (fluorinated variant), Hydrazine hydrate, Benzoyl chloride | Ethanol, Potassium carbonate | globalresearchonline.net |

Schiff Base Analogues

Schiff bases, characterized by the azomethine group (-N=CH-), are another important class of compounds synthesized from this compound derivatives. mdpi.com The synthesis is generally achieved through the condensation reaction between a primary amine and an aldehyde or ketone. uobaghdad.edu.iq

In the context of this compound, this can be accomplished by first preparing an aldehyde derivative, such as 5-chloro-2-hydroxy-4-methoxybenzaldehyde, and then reacting it with a suitable amine. The reaction is often carried out by refluxing equimolar amounts of the aldehyde and amine in a solvent like ethanol, sometimes with a catalytic amount of glacial acetic acid. uobaghdad.edu.iqnih.gov This straightforward method has been used to produce a variety of Schiff bases. The resulting imine products are typically purified by recrystallization from solvents like ethanol. mdpi.com

The structural confirmation of these Schiff base analogues relies on comprehensive spectroscopic analysis, including FT-IR, which shows characteristic peaks for the C=N imine bond, and ¹H-NMR, which displays a distinctive signal for the azomethine proton. uobaghdad.edu.iqnih.gov

Table 2: Examples of Synthesized Schiff Base Analogues

| Compound Name | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| 4-[(4-chloro-6-nitro-benzothiazol-2-ylimino)methyl]-2-methoxyphenol | Condensation of 2-amino-4-chloro-6-nitro-benzothiazole with a methoxyphenol-based aldehyde. | Ethanol, Glacial acetic acid | uobaghdad.edu.iq |

| 4-chloro-2-[(E)-{[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]imino}methyl]phenol | Condensation of a substituted salicylaldehyde (B1680747) with 3-amino-5-(methylthio)-1,2,4-triazole. | Ethanol, Reflux | nih.gov |

Other Functionalized Derivatives

The reactivity of this compound extends beyond the synthesis of pyrazolines and Schiff bases, allowing for the creation of a diverse range of other functionalized molecules. These transformations can target the phenolic hydroxyl group or involve multi-step syntheses starting from related precursors.

One significant area of functionalization involves nucleophilic aromatic substitution (SNAr) reactions. The hydroxyl group of this compound can act as a nucleophile. For example, in the synthesis of highly functionalized phenothiazine (B1677639) derivatives, 4-methoxyphenol can displace an activated fluorine atom on a polyfluorinated aromatic ring in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. mdpi.com This principle can be applied to create complex diaryl ethers.

Another synthetic route involves the creation of amide derivatives. This typically begins with the corresponding aniline (B41778) precursor, 3-chloro-4-methoxyaniline, which can be synthesized from this compound. This aniline can then be used as a building block. For example, it can be reacted with a suitable acyl chloride or carboxylic acid derivative to form a carboxamide. A complex derivative, N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, has been synthesized using this approach, highlighting the utility of the 3-chloro-4-methoxyphenyl motif in medicinal chemistry research. evitachem.com

Table 3: Examples of Other Functionalized Derivatives

| Compound Name | Class/Key Functionalization | Synthetic Precursor | Reference |

|---|---|---|---|

| N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide | Azetidine carboxamide | 3-chloro-4-methoxyaniline (derived from the phenol) | evitachem.com |

| Phenothiazine derivative bearing a methoxyphenoxy group (4abb) | Diaryl ether via SNAr | 4-methoxyphenol | mdpi.com |

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product formation. Mechanistic studies have shed light on both the degradation pathways and the fundamental bond-cleavage processes of this and structurally related phenols.

One area of investigation is the electrochemical oxidation of chlorophenols, which serves as a model for their environmental degradation. Studies on the anodic oxidation of 4-chloro-3-methyl phenol, a structural isomer, on Ti/SnO₂-Sb/PbO₂ anodes reveal a complex degradation pathway. researchgate.net The mechanism is dominated by the action of hydroxyl radicals (•OH) generated at the electrode surface. It is proposed that the chloride element is rapidly removed from the parent molecule by •OH attack. This initial step facilitates the subsequent cleavage of the aromatic ring of the intermediate, methyl-p-benzoquinone. researchgate.net The chlorine atom is ultimately transformed primarily into hypochlorite and chloride ions in the aqueous solution. researchgate.net This provides a mechanistic framework for understanding the oxidative transformation of the this compound structure.

A second area of mechanistic insight comes from studying the fundamental reactivity of the phenolic O-H bond. The reaction of various substituted phenols, including 4-chlorophenol (B41353) and 4-methoxyphenol, with a manganese(III)-superoxo complex has been investigated. nih.gov This research revealed a spectrum of O-H bond activation mechanisms. Depending on the electronic nature of the phenol's substituents, the reaction can proceed through different pathways. For 4-methoxyphenol and 4-chlorophenol, the reaction was found to follow two concurrent routes: a concerted proton-electron transfer (CPET) and a sequential pathway of proton transfer followed by electron transfer. nih.gov These studies, supported by spectroscopic evidence and DFT calculations, provide a detailed picture of how the phenolic proton and an electron are abstracted, which is a fundamental process in many oxidative reactions. nih.gov

Spectroscopic Characterization and Structural Elucidation in Advanced Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 3-Chloro-4-methoxyphenol, ¹H and ¹³C NMR are routinely used to map out the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) protons are observed. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region typically displays a complex splitting pattern due to spin-spin coupling between adjacent protons.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methoxy group protons around 3.85 ppm. The hydroxyl proton appears as a broad singlet, with its chemical shift being variable depending on concentration and temperature. The aromatic protons present as multiplets in the range of 6.70 to 6.90 ppm. For instance, one analysis reported the following signals: a doublet of doublets at δ 6.88 (J = 3.1, 8.8 Hz), a doublet at δ 6.81 (J = 8.8 Hz), and a doublet at δ 6.74 (J = 3.1 Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| -OCH₃ | 3.85 | Singlet | - |

| Ar-H | 6.88 | Doublet of Doublets | 3.1, 8.8 |

| Ar-H | 6.81 | Doublet | 8.8 |

| Ar-H | 6.74 | Doublet | 3.1 |

| -OH | Variable | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the six aromatic carbons and the one methoxy carbon. The chemical shifts are indicative of the carbon's local electronic environment. Carbons bonded to electronegative atoms like oxygen and chlorine are shifted downfield.

For example, the carbon attached to the methoxy group (C-4) and the hydroxyl group (C-1) appear at approximately 148 ppm and 146 ppm, respectively. The carbon bearing the chlorine atom (C-3) is also shifted downfield. The methoxy carbon itself gives a signal around 56 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C-1 (-OH) | ~146 |

| C-2 | ~115 |

| C-3 (-Cl) | ~121 |

| C-4 (-OCH₃) | ~148 |

| C-5 | ~113 |

| C-6 | ~117 |

| -OCH₃ | ~56 |

Advanced Two-Dimensional NMR Techniques

For more complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. wikipedia.org These methods spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. wikipedia.orgnumberanalytics.comyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). wikipedia.orglibretexts.org Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between adjacent aromatic protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgnumberanalytics.com It is invaluable for assigning the signals of protonated carbons in the molecule by linking the known ¹H signals to their corresponding ¹³C signals. wikipedia.org

These advanced techniques are instrumental in the complete and accurate structural elucidation of substituted phenols like this compound. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups. jcsp.org.pk

A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic ring and the methoxy group appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations for the ether and phenol (B47542) groups are typically found in the 1200-1300 cm⁻¹ range. The C-Cl stretch appears at lower wavenumbers, generally in the 600-800 cm⁻¹ region.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | 3200-3600 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Methoxy) | 2800-3000 |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-O Stretch (Ether/Phenol) | 1200-1300 |

| C-Cl Stretch | 600-800 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring, methoxy, and chloro groups, aiding in a comprehensive vibrational analysis. chemicalbook.com For similar molecules like 4-chloro-3-methylphenol, detailed vibrational assignments have been supported by computational calculations. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, is instrumental in characterizing the electronic transitions within this compound. Studies on related methoxyphenol derivatives show that these compounds typically exhibit absorption bands in the UV region, corresponding to π–π* and n–π* electronic transitions. beilstein-journals.org The solvent environment can influence the position and intensity of these absorption maxima. For instance, in a study of a curcumin (B1669340) analog with a similar D-A-D (donor-acceptor-donor) structure, solvatochromism was observed, where the absorption and emission spectra shifted with solvent polarity. mdpi.com The absorption maxima for a related compound, 4-methoxyphenol (B1676288), are well-documented and provide a basis for comparison. Research on other substituted phenols indicates that the introduction of a chlorine atom and a methoxy group onto the phenol ring will influence the electronic distribution and, consequently, the UV-Vis absorption spectrum. usm.myacs.org

Table 1: UV-Vis Spectroscopic Data for Related Compounds

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Curcumin Analog | Toluene (B28343) | ~395 | mdpi.com |

| Curcumin Analog | Acetonitrile (B52724) | ~390 | mdpi.com |

| Curcumin Analog | Methanol | ~380 | mdpi.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C7H7ClO2, with a molecular weight of 158.58 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak [M]+• is expected at an m/z (mass-to-charge ratio) of approximately 158. chemicalbook.com The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a significant [M+2] peak at roughly one-third the intensity of the [M]+• peak, due to the natural abundance of the ³⁷Cl isotope. researchgate.net

Fragmentation of related chlorinated phenols often involves the loss of a chlorine atom or a methyl group from the methoxy moiety. nih.gov For example, in the analysis of chlorinated avobenzone, fragmentation patterns revealed the cleavage of the CO-Ar bond. msu.ru The fragmentation of 4-methoxyphenol shows a prominent molecular ion peak at m/z 124 and a base peak at m/z 109, corresponding to the loss of a methyl group. For this compound, characteristic fragment ions would be anticipated following the loss of Cl• (m/z 123) and •CH₃ (m/z 143).

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description | Reference |

|---|---|---|---|

| [M]+ | 158.01 | Molecular Ion | uni.lu |

| [M+H]+ | 159.02 | Protonated Molecule | uni.lu |

| [M+Na]+ | 181.00 | Sodium Adduct | uni.lu |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single crystal X-ray diffraction (SCXRD) provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While a specific SCXRD study for this compound was not found, analysis of closely related structures provides valuable insights. For instance, the crystal structure of 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol reveals a planar benzothiazole (B30560) and methoxy-substituted phenol ring system. nih.gov In this structure, the dihedral angle between the two rings is minimal, and the conformation is stabilized by an intramolecular O—H···N hydrogen bond. nih.gov The crystal packing is further stabilized by C—H···O hydrogen bonds and π–π stacking interactions. nih.gov Similarly, in (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, the molecule is nearly planar and exhibits an intramolecular O—H···N hydrogen bond. iucr.org It is expected that the crystal structure of this compound would also feature a planar aromatic ring and be influenced by hydrogen bonding involving the phenolic hydroxyl group and intermolecular interactions such as π-π stacking.

Table 3: Crystallographic Data for a Related Compound: 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | nih.gov |

| a (Å) | 7.4877 (4) | nih.gov |

| b (Å) | 27.2166 (15) | nih.gov |

| c (Å) | 6.1902 (3) | nih.gov |

| V (ų) | 1261.50 (11) | nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-methoxyphenol |

| Curcumin |

| 4-Chloro-2-methoxyphenol |

| Avobenzone |

| 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol |

| (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijrte.org By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can accurately model various molecular properties. researchgate.netacs.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For substituted phenols like 3-Chloro-4-methoxyphenol, conformational analysis is crucial to identify the lowest energy conformers. This involves analyzing the potential energy surface by systematically rotating flexible groups, such as the hydroxyl and methoxy (B1213986) groups. ncsu.edu

Studies on related methoxyphenols have shown that the orientation of the hydroxyl and methoxy groups relative to the benzene (B151609) ring and each other significantly influences the molecule's stability. ncsu.edu The planarity of the molecule, or lack thereof, as defined by dihedral angles, is a key outcome of geometry optimization. ncsu.edu For instance, in some conformations, the methoxy group may lie in the plane of the aromatic ring, while in others, the methyl group of the methoxy substituent is out of plane. ncsu.edu The energy differences between these conformers, though often small, can be calculated to determine the most probable structure under given conditions. ncsu.edu

| Parameter | Description | Significance |

| Dihedral Angles | The angles between four sequentially bonded atoms. | Determine the spatial orientation of substituents and the overall shape of the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Provide the fundamental geometry of the molecule. |

| Conformational Energy | The relative energy of different spatial arrangements (conformers). | Identifies the most stable and likely conformation of the molecule. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scienceopen.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com Various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and chemical softness (S), can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. scienceopen.com

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. scienceopen.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. scienceopen.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. scienceopen.com |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating higher reactivity. scienceopen.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. iucr.org The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. iucr.org

Typically, red regions indicate electron-rich areas with a negative electrostatic potential, which are susceptible to electrophilic attack. iucr.org Conversely, blue regions represent electron-deficient areas with a positive electrostatic potential, which are prone to nucleophilic attack. iucr.org Yellow and green areas denote regions with intermediate electrostatic potential. For substituted phenols, the oxygen atoms of the hydroxyl and methoxy groups are expected to be electron-rich sites, while the hydrogen atom of the hydroxyl group would be an electron-deficient site. iucr.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between orbitals within a molecule, such as charge transfer and hyperconjugative interactions. ijrte.orgjcsp.org.pk This method examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. jcsp.org.pk

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, providing insights into how molecules pack together. jcsp.org.pk

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. tiikmpublishing.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. researchgate.net

For a compound like this compound, QSAR models could be developed to predict properties such as its toxicity or its potential as a precursor for other biologically active molecules. biochempress.comfiu.edu The development of a QSAR model typically involves calculating a wide range of descriptors (e.g., electronic, steric, and hydrophobic) and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to select the most relevant descriptors and build a predictive model. researchgate.netacs.org

Molecular Docking Studies for Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases did not yield any specific molecular docking studies conducted on this compound. While research exists for derivatives and structurally related compounds, no data is available for the ligand-target interactions of this compound itself through molecular docking simulations.

Theoretical Studies on Non-Linear Optical Properties

A thorough review of available scientific literature reveals a lack of theoretical studies focused specifically on the non-linear optical (NLO) properties of this compound. Computational studies on related molecules, such as other substituted phenols and their derivatives, have been reported, but specific calculations and detailed findings regarding the NLO characteristics of this compound are not present in the reviewed sources. acs.orgnih.govresearchgate.netacs.org

Biological Activities and Mechanistic Pharmacology

Antimicrobial Efficacy and Underlying Mechanisms

Phenolic compounds are widely recognized for their antimicrobial properties. The introduction of a chlorine atom to the phenolic ring can, in some cases, enhance this activity.

Antibacterial Spectrum and Modes of Action

Direct and extensive studies detailing the antibacterial spectrum of 3-Chloro-4-methoxyphenol are not widely available in the reviewed literature. However, the general mechanism for phenolic compounds involves disrupting the bacterial cell membrane, leading to a loss of integrity and essential cellular components. Derivatives containing the 3-chloro-4-methoxyphenyl moiety have been synthesized and investigated for their therapeutic potential. For instance, N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry, where the this compound portion serves as a key structural building block. evitachem.com

The toxicological impact of this compound has been noted in the context of environmental science, where it is listed as a degradation product of other chemicals. nih.gov Toxicity tests on various organisms, including bacteria, are often used to assess the environmental impact of such compounds, suggesting an inherent biological activity that could be harnessed for antibacterial purposes.

Antifungal Properties

Similar to its antibacterial action, the antifungal properties of this compound are not specifically detailed in available research. However, phenolic compounds are known to be effective against various fungi. Studies on related compounds suggest that chlorination can influence antifungal efficacy. science.gov The mechanism is often attributed to the inhibition of essential enzymes and disruption of the fungal cell wall and membrane.

Anthelmintic Activity and Therapeutic Potential

There is no direct evidence in the searched literature for the anthelmintic activity of this compound itself. However, related chemical structures are known to possess such properties. For example, halogenated salicylanilides are a class of compounds used extensively as anthelmintics in veterinary medicine to control parasitic infestations. While not a direct measure of this compound's activity, this indicates that the chlorinated phenolic structural motif can be a component of potent anthelmintic agents.

Antioxidant and Anti-inflammatory Potentials

Radical Scavenging Assays and Oxidative Stress Mitigation

Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby mitigating oxidative stress. The antioxidant activity of various plant-derived phenolics has been evaluated using methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. science.gov While specific assay results for this compound are not provided in the search results, its chemical structure suggests it would possess antioxidant capabilities. The presence of the methoxy (B1213986) group can also influence this activity. science.gov Research on compounds containing this moiety has noted their potential to address conditions related to oxidative stress. stlacs.org

Modulation of Inflammatory Pathways and Cytokine Expression

The most specific evidence for the biological activity of this compound comes from its role as a key structural component in a potent and selective epigenetic inhibitor known as CBP30. nih.govresearchgate.net The this compound ring system of this inhibitor plays a crucial role in its binding to the bromodomains of the transcriptional coactivators CBP and p300. nih.govresearchgate.net

These coactivators are involved in mediating inflammatory responses. nih.gov By inhibiting the CBP/p300 bromodomains, CBP30 effectively suppresses human Th17 responses. nih.govresearchgate.net Th17 cells are central effectors in several autoimmune and inflammatory diseases, and they work by producing pro-inflammatory cytokines such as IL-17A. nih.gov Research has demonstrated that CBP30 can inhibit the production of IL-17A in primary human immune cells and in cells from patients with inflammatory conditions like ankylosing spondylitis and psoriatic arthritis. nih.govresearchgate.net This targeted inhibition of the CBP/p300 bromodomain presents a distinct strategy for treating inflammatory diseases. nih.gov

This mechanistic insight highlights the significant potential of the this compound structure as a scaffold for developing targeted anti-inflammatory therapeutics that function through epigenetic modulation. nih.govresearchgate.net

Interactions with Specific Biological Macromolecules and Cellular Targets

The 3-chloro-4-methoxyphenyl moiety is a key component in various biologically active compounds, influencing their interactions with enzymes, DNA, and cellular receptors.

Enzyme Inhibition Studies and Kinetic Analysis

The structural features of the this compound group are utilized in the design of enzyme inhibitors. For instance, the inhibitor CBP30, which contains a this compound ring system, has been studied for its interaction with the bromodomains of CREB-binding protein (CBP) and p300. pnas.org These proteins are crucial in gene transcription, and their inhibition is a target for therapeutic intervention.

Bio-layer interferometry (BLI) has been used to determine the binding kinetics of CBP30. pnas.org The studies revealed rapid association and dissociation rates with both CBP and p300 bromodomains. pnas.org The equilibrium dissociation constants (K_D) were determined to be 38 ± 4.7 nM for CBP and 47 ± 2.1 nM for p300, indicating a strong binding affinity. pnas.org The kinetic parameters underscore the dynamic nature of the interaction between the inhibitor and its target enzymes. pnas.org

Table 1: Kinetic and Affinity Data for CBP30 Binding to CBP/p300 Bromodomains

| Target Protein | K_D (nM) | k_on (M⁻¹s⁻¹) | k_dis (s⁻¹) |

|---|---|---|---|

| CBP | 38 ± 4.7 | 3.21 ± 0.28 x 10⁵ | 1.42 ± 0.04 x 10⁻² |

| p300 | 47 ± 2.1 | 1.43 ± 0.19 x 10⁵ | 9.05 ± 0.22 x 10⁻³ |

Data sourced from kinetic analysis of the CBP30 inhibitor containing a this compound moiety. pnas.org

Additionally, derivatives of this compound have been investigated as potential inhibitors of other enzymes. For example, N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is noted for its potential to modulate biological pathways, which may involve the inhibition of specific enzymes. evitachem.com While detailed kinetic analyses for the parent compound are not extensively documented in the provided results, its incorporation into larger molecules clearly contributes to potent enzyme inhibition.

DNA Binding, Intercalation, and Charge Transfer Mechanisms

The interaction of small molecules with DNA is a fundamental aspect of their potential biological activity. While direct studies on this compound are limited, research on related structures provides insights. Compounds containing a methoxyphenyl group have been shown to interact with DNA. For example, certain Schiff bases derived from methoxyphenols can bind to calf thymus DNA (CT-DNA), likely through an intercalation mechanism. srce.hrbohrium.com This mode of binding involves the insertion of the planar aromatic part of the molecule between the base pairs of the DNA double helix. srce.hrnih.gov

Furthermore, derivatives incorporating the 3-chloro-4-methoxyphenyl structure have been designed to target DNA. The compound 2XP, a derivative of benzylvanillin and benzimidazole, which contains a related 2-benzyloxy-3-methoxyphenyl group, demonstrates strong DNA binding activity through hydrophobic interactions within the minor groove. plos.org Computational modeling and viscosity studies support this groove-binding mechanism. plos.org

Charge transfer is another mechanism relevant to DNA interactions. Natural-abundance NBO analysis can be used to study intramolecular bonding and charge transfer, which are crucial for understanding how a molecule might interact with a biological macromolecule like DNA. srce.hr The electron distribution, influenced by substituents like chlorine and methoxy groups, can dictate the nature and strength of the binding. nih.govresearchgate.net

Receptor Binding and Signaling Pathway Modulation

The 3-chloro-4-methoxyphenyl scaffold is a component of molecules that can bind to specific receptors and modulate their signaling pathways. A notable example is 3-Chloro,4-methoxyfendiline, a derivative that acts as a potent potentiator of GABA(B) receptors in rat neocortical slices. nih.gov This compound significantly enhances the hyperpolarizing responses induced by the GABA(B) agonist baclofen, with an EC50 value of 2 ± 0.5 μM for this potentiation. nih.gov It affects both presynaptic and postsynaptic GABA(B) receptor functions, highlighting its role as a modulator of this important inhibitory neurotransmitter system. nih.gov

Derivatives of this compound have also been implicated in the modulation of other critical cellular signaling pathways. For instance, N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is thought to affect pathways involving signal transducer and activator of transcription (STAT) proteins, which are key to cellular responses like growth and apoptosis. evitachem.com Similarly, other complex molecules incorporating this phenolic structure may modulate the Wnt signaling pathway by promoting the folding of the LRP6 coreceptor. drugbank.com

Applications in Medicinal Chemistry and Drug Discovery

The unique electronic and steric properties of this compound make it a valuable building block in the design and development of new therapeutic agents.

Lead Compound Identification and Optimization

In drug discovery, a lead compound is a chemical entity showing promising biological activity that serves as the starting point for optimization. preprints.org Several compounds containing the 3-chloro-4-methoxyphenyl moiety have been identified as valuable leads. For example, 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline has been suggested as a potential lead compound for developing new anticancer drugs. Likewise, N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is used as a lead for developing new drugs by leveraging structure-activity relationship studies. evitachem.com

The process of lead optimization often involves making systematic chemical modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. preprints.org Computational methods, such as Free Energy Perturbation (FEP), can guide this process. nih.gov FEP-based chlorine scans, for instance, can predict the impact of adding a chlorine atom to a specific position on the molecule's binding affinity, illustrating how the chloro-substitution on the phenol (B47542) ring can be a critical optimization step. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity, guiding the optimization of lead compounds. The this compound ring system has been a subject of such studies.

In the development of inhibitors for the p300/CBP bromodomains, the orientation of the this compound ring was found to be crucial for binding. pnas.org In the p300 complex, the ring system is rotated, which allows for favorable interactions. pnas.org In contrast, when modeling its binding to other bromodomains like BRD4(1), the orientation of a conserved tryptophan side chain allows for aromatic stacking with the this compound ring, an interaction not as favorable in other contexts. pnas.org

SAR studies on erianin (B49306) analogues, which are investigated as potential inhibitors of pyruvate (B1213749) carboxylase, also provide valuable data. rsc.org The replacement of a hydroxyl group on the B ring with a 3-chloro substitution in one analogue (compound 27) resulted in an almost complete loss of bioactivity. rsc.org This finding indicates that for this particular scaffold, the electronic and steric properties imparted by the 3-chloro-4-methoxyphenyl structure are not favorable for binding to the target, highlighting the specific structural requirements for activity. rsc.org

Development of Therapeutic Agents (e.g., anti-prostate cancer)

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. While direct research on this compound as a standalone therapeutic agent is limited, its core structure is incorporated into various derivatives investigated for their pharmacological effects, including anticancer properties.

The 3-chloro-4-methoxyphenyl moiety is a key component in the design of novel compounds aimed at modulating biological pathways associated with diseases like cancer. For instance, synthetic organic compounds incorporating this structure are being explored for their potential to act as lead compounds in drug development. evitachem.com Research into derivatives has shown that the specific combination of the chloro, methoxy, and phenol groups can be a crucial feature for interaction with biological targets.

One area of investigation involves creating derivatives that exhibit inhibitory activity against specific enzymes or receptors involved in cell proliferation. The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is an example where the this compound structure is used as a precursor. evitachem.com Such derivatives are being studied for their potential to modulate biological pathways relevant to cancer treatment. evitachem.com While not specific to prostate cancer in the available research, the use of this phenol derivative as a scaffold highlights its importance in the broader search for new anticancer agents. Similarly, other related phenol derivatives have been used to create compounds with promising activity against prostate cancer cells, indicating the potential of this chemical class in oncological research. mdpi.com

Table 1: Examples of Derivatives and Their Therapeutic Potential

| Derivative Name | Base Structure Contribution | Investigated Therapeutic Area | Potential Mechanism of Action |

| N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide | Provides the core 3-chloro-4-methoxyphenyl group | Cancer | Modulation of biological pathways related to cell growth evitachem.com |

| (Benzoylaminophenoxy)-phenol derivatives | Structurally related phenol core | Anti-prostate cancer | Not specified mdpi.com |

| 2-Amino-3-bromo-4-methoxyphenol | Similar substituted phenol structure | Antimicrobial, Anticancer | Modulation of oxidative stress, inhibition of cell proliferation |

Agrochemical Applications and Herbicide Development

In the agrochemical sector, this compound is primarily recognized not as an active herbicidal or pesticidal agent itself, but as a significant metabolite of the widely used organophosphate insecticide and acaricide, profenofos (B124560). researchgate.netsemanticscholar.org Profenofos is utilized to control a broad spectrum of chewing and sucking insects and mites on crops such as cotton, vegetables, and fruits. semanticscholar.orgdocksci.com

The environmental fate of profenofos is a key area of study, as its degradation products can persist in soil and water. The primary degradation pathway of profenofos involves hydrolysis, either through abiotic or enzymatic processes, to form an intermediate metabolite called 4-bromo-2-chlorophenol (B165030) (BCP). researchgate.netresearchgate.net Subsequent transformation of BCP through an abiotic (non-biological) process leads to the formation of this compound. researchgate.netresearchgate.netresearchgate.net

Table 2: Role of this compound in Agrochemical Context

| Parent Compound | Role of this compound | Precursor Metabolite | Formation Process | Significance |

| Profenofos | Degradation Product/Metabolite | 4-bromo-2-chlorophenol (BCP) | Abiotic degradation of BCP researchgate.netresearchgate.net | Environmental indicator of profenofos contamination and breakdown. researchgate.net |

Environmental Fate, Metabolism, and Ecotoxicological Implications

Biodegradation Pathways and Microbial Transformation

Microorganisms play a crucial role in the breakdown of complex organic compounds, including methoxyphenols and their derivatives. ros.edu.pl They can degrade these structures into simpler organic and inorganic compounds, which they use for energy and as a carbon source. ros.edu.pl This transformation is facilitated by enzymes produced by these prokaryotic and eukaryotic organisms as an adaptation to consuming organic substances. ros.edu.pl

Abiotic and Biotic Degradation Mechanisms in Environmental Compartments

3-Chloro-4-methoxyphenol can be formed through both biotic and abiotic processes. For instance, it is a product of the abiotic degradation of 4-bromo-2-chlorophenol (B165030), which is itself a breakdown product of the organophosphorus pesticide profenofos (B124560). researchgate.net In this pathway, 4-bromo-2-chlorophenol undergoes processes that result in the formation of this compound. researchgate.net

Biotic degradation also plays a significant role. For example, the bacterium Rhodococcus chlorophenolicus can O-methylate chlorinated para-hydroquinones. researchgate.net This bacterium has been shown to methylate 2,6-dichlorohydroquinone (B128265) into 3,5-dichloro-4-methoxyphenol, a related chlorinated methoxyphenol. researchgate.net While not directly forming this compound, this demonstrates a microbial pathway for the formation of similar compounds.

Role of Specific Microbial Communities and Enzymes in Biotransformation

Specific microbial species are known to be involved in the transformation of chlorinated phenols and related compounds. Rhodococcus chlorophenolicus is a key organism in the degradation of polychlorinated phenols, guaiacols (2-methoxyphenols), and syringols (2,6-dimethoxyphenols). researchgate.net This bacterium can O-methylate chlorinated para-hydroquinone degradation intermediates into 4-methoxyphenols. researchgate.net The O-methylation process is constitutively expressed in this bacterium. researchgate.net

Anaerobic microbial communities, such as those found in estuarine sediments, can also transform chlorinated compounds. asm.org For instance, mixed microbial communities and pure cultures of Desulfitobacterium sp. have been observed to demethylate, reductively dehydroxylate, and dechlorinate chlorinated hydroquinones, leading to the formation of chlorophenols. asm.orgnih.gov

Identification and Fate of Metabolites and Intermediates

The biodegradation of compounds related to this compound can lead to various metabolites. In the degradation of profenofos, 4-bromo-2-chlorophenol is an intermediate that can then form this compound. researchgate.net

The bacterium Rhodococcus chlorophenolicus can degrade the polychlorinated methylation products it forms, such as tetrachlorinated and trichlorinated 4-methoxyphenols. researchgate.net However, it does not degrade mono- and dichlorinated 4-methoxyphenols, suggesting that the degree of chlorination influences the subsequent fate of these compounds. researchgate.net

In anaerobic environments, the transformation of chlorinated hydroquinone (B1673460) metabolites by Desulfitobacterium sp. can lead to the accumulation of chlorophenols, which are known to be recalcitrant compounds. asm.orgnih.gov

Table 1: Microbial Transformation of Compounds Related to this compound

| Original Compound | Microbial Species/Community | Transformation Process | Resulting Product(s) |

| 4-Bromo-2-chlorophenol | - (Abiotic) | Degradation | This compound researchgate.net |

| 2,6-Dichlorohydroquinone | Rhodococcus chlorophenolicus | O-methylation | 3,5-Dichloro-4-methoxyphenol researchgate.net |

| Chlorinated Hydroquinones | Desulfitobacterium sp. | Demethylation, Reductive Dehydroxylation, Dechlorination | Chlorophenols asm.orgnih.gov |

Photodegradation Mechanisms and Products in Aquatic Systems

Photodegradation is another significant pathway for the breakdown of organic compounds in the aquatic environment. This process can be influenced by various factors, including the presence of reactive species.

Influence of Reactive Oxygen Species (ROS) and Chlorine Species on Degradation

The photodegradation of phenolic compounds can be influenced by reactive oxygen species (ROS) and chlorine species. researchgate.net For example, in the photodegradation of 4-methoxycinnamic acid (4-MCA), a related compound, the presence of these reactive species leads to the formation of chloro-substituted products. researchgate.net The study found that reactions with Cl2 and HOCl were thermodynamically favorable. researchgate.net The degradation of chloromethylphenols is generally faster than that of chloronitrophenols, which is attributed to the ring-deactivating nature of the nitro group, making it less susceptible to hydroxyl radical attack. researchgate.net

Characterization of Photodegradation Intermediates and End Products

During the photodegradation of related methoxy-containing compounds, several intermediates and end products have been identified. For instance, the photodegradation of 4-methoxycinnamic acid in the presence of reactive chlorine species resulted in the formation of 3-chloro-4-methoxycinnamic acid (3-Cl-4-MCA), this compound (3-Cl-4-MP), and 3-chloro-4-methoxybenzaldehyde (B1194993) (3-Cl-4-MBA). researchgate.net Further reaction can lead to dichlorinated products. researchgate.net

Table 2: Photodegradation Products of a Related Methoxy (B1213986) Compound

| Precursor Compound | Reactive Species | Identified Photodegradation Products |

| 4-Methoxycinnamic acid | ROS, Chlorine Species | 3-Chloro-4-methoxycinnamic acid, this compound, 3-Chloro-4-methoxybenzaldehyde researchgate.net |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) represent a class of promising technologies for the treatment of water and wastewater contaminated with recalcitrant organic pollutants like chlorophenols. researchgate.net These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize complex organic molecules into simpler, less harmful substances such as carbon dioxide and water. Methods such as Fenton, photo-Fenton, and the use of H2O2/UV or H2O2/O3 are common AOPs employed for the degradation of chlorinated phenols.

The effectiveness of AOPs for chlorophenol removal can be significant. For instance, the degradation rate of 3-chlorophenol (B135607) using activated carbon in conjunction with hydrogen peroxide (a form of AOP) has been studied, showing that the process is influenced by factors such as pH, with higher removal rates observed in acidic conditions. Electrochemical advanced oxidation processes (EAOPs) at stable anodes are also being investigated for their ability to degrade contaminants through direct oxidation and reactions with hydroxyl radicals. acs.org

However, the role of AOPs concerning this compound is complex. While AOPs are a tool for its potential destruction, they can also be instrumental in its formation. Research on the photodegradation of the common sunscreen ingredient 2-ethylhexyl 4-methoxycinnamate (EHMC) in the presence of reactive oxygen and chlorine species (conditions mimicking AOPs and disinfection processes) identified this compound as one of the degradation byproducts. researchgate.net This occurs alongside other chlorinated compounds like 3-chloro-4-methoxycinnamic acid and 3,5-dichloro-4-methoxybenzaldehyde. researchgate.net Therefore, while AOPs are a viable strategy for remediating chlorophenol-contaminated sites, the potential for the formation of intermediate products like this compound from other environmental contaminants must be considered in treatment strategies. acs.orgresearchgate.net

Ecotoxicological Assessment and Environmental Risk Analysis

The ecotoxicological profile of this compound is a significant concern due to its structural similarity to other chlorophenols, which are known environmental pollutants. nih.gov These compounds are recognized for their toxicity, persistence, and potential for bioaccumulation, posing a tangible threat to ecosystems. ros.edu.pl

Chlorinated methoxyphenols are potent ecotoxins. ros.edu.pl They are known to be very toxic to aquatic ecosystems, where they can disrupt the ecological balance. nih.govros.edu.pl Their noxious influence can lead to a range of adverse effects, including mutagenicity and carcinogenicity. nih.govros.edu.pl Studies on chlorophenol derivatives have demonstrated cytotoxic properties and the ability to inhibit the synthesis of DNA, RNA, and proteins. ros.edu.pl

The toxicity of these compounds is not limited to aquatic life. For related chlorophenolic compounds, toxicity has been observed in terrestrial plants. getenviropass.com The substitution of phenol (B47542) compounds with chlorine atoms can increase their toxicity. nih.gov Research on the degradation products of EHMC, which include this compound and other methoxyphenol chloroderivatives, found them to be characterized by high toxicity. The toxicity of these transformation products was observed to be significantly higher than the parent EHMC compound when tested on juvenile crustaceans Daphnia magna and Artemia Salina.

Table 1: Ecotoxicological Impact of Chlorinated Phenols

| Organism Group | Observed Effects |

| Aquatic Organisms | High toxicity, potential for mutagenic and carcinogenic effects. nih.govros.edu.pl |

| Crustaceans (Daphnia magna, Artemia Salina) | Increased mortality from exposure to chlorinated methoxyphenol derivatives. |

| Terrestrial Plants | Documented toxicity from related chlorophenol compounds. getenviropass.com |

| General (Human and Animal) | Potential for reproductive system disruption, skin irritation, and genotoxicity. ros.edu.pl |

A key factor in the environmental risk of this compound is its potential to persist in the environment and accumulate in living organisms. Chlorinated methoxyphenols have been shown to penetrate aquatic organisms and bioaccumulate in their tissues at concentrations that can be over a thousand times higher than in the surrounding water. ros.edu.pl This high potential for bioaccumulation means that even low environmental concentrations can lead to significant levels in the food chain, posing a risk to higher trophic levels, including humans who consume contaminated fish. nih.gov

Table 2: Environmental Persistence and Bioaccumulation Factors

| Compound Class | Finding | Source |

| Chlorinated Methoxyphenols | Can bioaccumulate in aquatic organisms to levels >1000 times the concentration in water. | ros.edu.pl |

| Methoxyphenol Chloroderivatives | Characterized as highly persistent with long-range transport potential. | |

| Chloroguaiacols | Approximately 60% of the amount introduced into ecosystems accumulates in sediments. | ros.edu.pl |

| Tetrachloroguaiacol (TeCG) | High accumulation potential, reaching concentrations up to 111 μg/kg in fish. | nih.gov |

The degradation of chemical compounds in the environment does not always lead to detoxification. In many cases, the transformation products can be more toxic and persistent than the original substance. This is a critical consideration for this compound, which is itself a degradation byproduct of other chemicals. researchgate.net

Studies on the degradation of the UV filter ethylhexyl-4-methoxycinnamate (EHMC) under conditions involving oxidation and chlorination have shown that the resulting transformation products, including this compound, exhibit significantly higher toxicity than EHMC itself. The process of environmental transformation can introduce chlorine atoms into molecules, which often increases their toxicity and prolongs their bioaccumulation period. nih.gov For example, the degradation of EHMC in the presence of H2O2/HCl/UV systems leads to the formation of not only this compound (3-Cl-4-MP) but also more highly chlorinated compounds like 2,5-dichloro-4-methoxyphenol (B1212528) (2,5-diCl-4-MP). researchgate.net This demonstrates that degradation pathways can create a cascade of increasingly hazardous substances. The transformation of chlorophenols can generate electrophilic metabolites that may bind to and damage DNA, increasing the risk of mutagenicity and carcinogenicity. nih.gov

Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic methods are the cornerstone for the analysis of 3-Chloro-4-methoxyphenol, providing powerful separation of the analyte from interfering components in complex mixtures. Coupled with sensitive detectors, these techniques allow for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of semi-volatile organic compounds like this compound. osti.govmdpi.com Due to the polar nature of the phenolic hydroxyl group, which can lead to poor peak shape and adsorption on the GC column, a derivatization step is often required. osti.govchromatographyonline.com This process converts the analyte into a less polar and more volatile derivative, improving its chromatographic behavior and detection sensitivity. osti.govnih.gov

Common derivatization techniques include acetylation, often using acetic anhydride (B1165640), and silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.orgsigmaaldrich.com For instance, in situ acetylation with acetic anhydride can be performed to protect the hydroxyl group, leading to the formation of a more stable derivative suitable for GC analysis. mdpi.com Stir bar sorptive extraction (SBSE) and solid-phase microextraction (SPME) are advanced sample preparation techniques that can be coupled with GC-MS to preconcentrate the analyte from aqueous samples, thereby enhancing detection limits. osti.govacs.org

The selection of the GC column is critical for achieving good separation. Fused silica (B1680970) capillary columns with a non-polar or medium-polar stationary phase, such as those based on 5%-phenyl-polymethylsiloxane (e.g., DB-5MS or PTE-5), are frequently used. osti.govacs.orgthermofisher.com The mass spectrometer is typically operated in electron ionization (EI) mode, and for enhanced sensitivity and selectivity, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be utilized. thermofisher.comgov.bc.ca

Table 1: Exemplary GC-MS Parameters for Chlorophenol Analysis

| Parameter | Condition | Reference |

| Sample Preparation | Stir Bar Sorptive Extraction (SBSE) with in-situ acetylation | osti.gov |

| Derivatization Reagent | Acetic Anhydride | osti.govmdpi.com |

| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.50 µm film thickness) | osti.gov |

| TraceGOLD™ TG-Dioxin (60 m x 0.25 mm x 0.25 µm) | thermofisher.com | |

| Injector Temperature | 250 °C (splitless injection) | acs.org |

| Carrier Gas | Helium | acs.orgacs.org |

| Oven Temperature Program | Initial 40-55°C, ramped to 250-280°C | acs.orgacs.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.comacs.org |

| Detection Mode | Selected Ion Monitoring (SIM) or MS/MS | thermofisher.comgov.bc.ca |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as powerful tools for the analysis of polar and thermolabile compounds like this compound, often circumventing the need for derivatization. gov.bc.caspringernature.comresearchgate.net This technique is particularly suitable for analyzing complex aqueous samples. researchgate.netulisboa.pt

LC-MS/MS, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode, offers high selectivity and sensitivity for the detection of chlorophenols. researchgate.netulisboa.pt The optimization of MS/MS parameters, including the selection of precursor and product ions in multiple reaction monitoring (MRM) mode, is crucial for achieving low detection limits and reliable quantification. researchgate.net Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. researchgate.netulisboa.pt

Table 2: Typical LC-MS/MS Conditions for Chlorophenol Determination

| Parameter | Condition | Reference |

| Sample Preparation | Solid-Phase Extraction (SPE) | researchgate.netulisboa.pt |

| LC Column | C18 reversed-phase column | oup.com |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with formic or acetic acid) | researchgate.netsielc.com |

| Ionization Source | Electrospray Ionization (ESI) in negative mode | researchgate.netulisboa.pt |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely available technique for the quantification of this compound. asianpubs.orgijcpa.inbldpharm.com Reversed-phase chromatography is the most common separation mode, utilizing a C18 column. oup.comsielc.com

The mobile phase typically consists of a mixture of acetonitrile and water, with the addition of an acidifier like phosphoric acid or formic acid to ensure good peak shape for the phenolic compounds. sielc.comsielc.comsielc.com Detection is commonly performed using a UV-Vis or a diode array detector (DAD), with the wavelength set at or near the absorption maximum of the analyte. ijcpa.insielc.comsielc.com The simplicity and reliability of HPLC-UV make it a suitable method for routine analysis, especially when the expected concentrations are not at ultra-trace levels. ijcpa.inresearchgate.net

Table 3: Common HPLC Parameters for (Chloro)phenol Analysis

| Parameter | Condition | Reference |

| LC Column | C18 reversed-phase column (e.g., 250x4.6 mm, 5 µm) | oup.comresearchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Phosphoric Acid or Trifluoroacetic Acid | ijcpa.insielc.com |

| Flow Rate | 0.7 - 1.0 mL/min | oup.comijcpa.in |

| Detector | UV/Visible or Diode Array Detector (DAD) | ijcpa.inucdavis.edu |

| Detection Wavelength | ~228 nm for 4-chloro-3-methylphenol, ~280 nm for general phenols | researchgate.netchromforum.org |

Advanced Spectroscopic Methods for Trace Analysis and Monitoring

Beyond standard chromatographic detection, advanced spectroscopic methods offer alternative and sometimes complementary approaches for the trace analysis and monitoring of this compound and related phenolic compounds. mdpi.com These methods can provide high sensitivity and may be adapted for in-situ or rapid screening applications.

Fluorescence spectroscopy has been utilized for the detection of various phenolic compounds. researchgate.netbeilstein-journals.orguminho.pt The intrinsic fluorescence of the molecule or a fluorescent derivative can be measured. The presence of other substances can cause quenching or enhancement of the fluorescence signal, a principle that can be exploited for sensing applications. For instance, the fluorescence of a coordination compound was shown to be quenched in the presence of various phenols, including 4-methoxyphenol (B1676288) and 4-chloro-3-methyl phenol (B47542), allowing for their detection. researchgate.net

Electrochemical impedance spectroscopy (EIS) is another promising technique for the detection of phenolic compounds. nih.govacs.org This method measures the change in electrical impedance of an electrode surface upon interaction with the target analyte. mdpi.com Sensors based on modified electrodes have been developed to detect trace levels of chlorophenols in water. nih.govspast.org The high sensitivity of EIS makes it a potential tool for the development of portable sensing devices for environmental monitoring. nih.gov

Future Research Directions and Translational Applications

The chemical scaffold of 3-chloro-4-methoxyphenol serves as a valuable building block in medicinal and environmental science. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methoxy (B1213986) group on a phenol (B47542) ring, provides a versatile platform for chemical modification and biological interaction. Future research is poised to expand upon its known applications, delving into novel derivatives, uncovering complex biological and environmental roles, integrating sophisticated computational methods, and developing sustainable chemical practices.

常见问题

Q. What are the common synthetic routes for 3-Chloro-4-methoxyphenol, and how do reaction conditions influence product yield?

- Methodological Answer : Synthesis typically involves electrophilic substitution or nucleophilic displacement. For example:

- Friedel-Crafts alkylation : Methoxy groups direct electrophilic chlorination to the meta position. Reaction conditions (e.g., Lewis acids like AlCl₃, temperature) must be optimized to avoid over-chlorination .

- Nucleophilic substitution : Starting from 4-methoxyphenol, chlorination can be achieved using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in anhydrous solvents (e.g., dichloromethane). Excess reagent may lead to di-substituted byproducts, requiring careful stoichiometric control .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural confirmation :

- NMR : ¹H NMR (δ ~6.8–7.2 ppm for aromatic protons, δ ~3.8 ppm for methoxy group) and ¹³C NMR distinguish substituent positions .

- Mass spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (m/z ≈ 158 for [M]⁺) and fragmentation patterns .

- Purity assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) quantify impurities.

- Melting point : Sharp melting points (~66–68°C) indicate high purity .

Q. How does this compound behave under varying laboratory storage conditions?

- Methodological Answer :

- Thermal stability : Decomposition occurs above 150°C, forming chlorinated phenoxyl radicals. Store at 2–8°C in amber glass to prevent photodegradation .

- Hydrolytic stability : Susceptible to hydrolysis in basic conditions (pH > 10), yielding 4-methoxycatechol. Use neutral buffers for biological studies .

- Long-term storage : Argon-atmosphere vials reduce oxidation. Stability should be verified annually via HPLC .

Advanced Research Questions